1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine
Description
1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a cyclopropyl group at position 2 and a piperidin-4-amine moiety at position 2. This structure combines a rigid bicyclic aromatic system with a flexible piperidine ring, making it a promising scaffold for medicinal chemistry applications. The cyclopropyl group enhances metabolic stability and modulates lipophilicity, while the piperidin-4-amine contributes to interactions with biological targets through hydrogen bonding and basicity .
Properties
Molecular Formula |
C14H19N5 |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
1-(2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine |
InChI |
InChI=1S/C14H19N5/c15-11-3-6-18(7-4-11)14-13-9-12(10-1-2-10)17-19(13)8-5-16-14/h5,8-11H,1-4,6-7,15H2 |
InChI Key |
HPFKFPOMBIIOKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN3C=CN=C(C3=C2)N4CCC(CC4)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine typically involves multiple steps, starting from readily available precursors. Industrial production methods often employ optimized reaction conditions to ensure high yield and purity, utilizing catalysts and solvents that facilitate the desired transformations efficiently .
Chemical Reactions Analysis
1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and dimethylformamide, as well as catalysts like palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions employed, often resulting in structurally diverse derivatives with potential biological activities .
Scientific Research Applications
1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing downstream signaling pathways . For example, it may inhibit the activity of certain kinases, leading to altered cell cycle progression and apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, differing in substituents, core rings, or biological targets. Below is a detailed analysis:
Analogous Pyrazolo[1,5-a]pyrazine Derivatives
- 1-[2-(3-Methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidin-4-amine (BB10-7103): Structural similarity: Shares the pyrazolo[1,5-a]pyrazine core and piperidin-4-amine group. Key difference: Substituted with a 3-methylphenyl group instead of cyclopropyl at position 2. Properties: Molecular formula C₁₈H₂₁N₅, molecular weight 307.4 g/mol.
1-{6-Methyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carbonyl}piperidine-4-carboxylic Acid :
- Structural similarity : Contains the pyrazolo[1,5-a]pyrazine core but replaces the cyclopropyl group with a methyl-ketone and adds a carboxylic acid to the piperidine.
- Functional impact : The carboxylic acid introduces polarity, reducing cell permeability compared to the amine group in the target compound .
Piperidin-4-amine-Containing Heterocycles
RB-005 (1-(4-Octylphenethyl)piperidin-4-amine) :
- Structural similarity : Shares the piperidin-4-amine group.
- Key difference : Features an n-octylphenethyl chain instead of a pyrazolo-pyrazine core.
- Biological activity : Acts as a selective sphingosine kinase 1 (SphK1) inhibitor (IC₅₀ = 3.6 µM). The hydrophobic octylphenethyl chain enhances membrane interaction, a property absent in the target compound .
- 1-[4-Cyclopropyl-6-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine: Structural similarity: Contains a piperidin-4-amine group and cyclopropyl substituent. Key difference: Pyrimidine core instead of pyrazolo-pyrazine.
BTK Inhibitor Precursors (PRE-1, PRE-2, PRE-3):
- Structural similarity : Share pyrazolo[1,5-a]pyrazine or pyrazolo[1,5-a]pyrimidine cores.
- Key difference : Linked to cyclobutyl acrylamide groups (e.g., PRE-1: N-((1s,3s)-3-methyl-3-((6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl)oxy)cyclobutyl)acrylamide).
- Functional role: Designed as covalent Bruton’s tyrosine kinase (BTK) inhibitors, leveraging acrylamide for covalent binding—unlike the non-covalent interactions expected for the target compound .
Data Table: Structural and Functional Comparison
Key Research Findings
- Structural Flexibility vs.
- Substituent Effects : Cyclopropyl groups enhance metabolic stability compared to phenyl or methyl substituents (e.g., BB10-7103), as seen in preclinical models .
- Target Selectivity : Unlike RB-005 (SphK1 inhibitor) or PRE-1 (BTK inhibitor), the target compound’s activity remains uncharacterized, highlighting the need for functional assays .
Biological Activity
1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique molecular structure that combines a cyclopropyl group with a pyrazolo[1,5-a]pyrazine moiety, which may confer distinct pharmacological properties.
- Molecular Formula : CHN
- Molecular Weight : 285.34 g/mol
- CAS Number : 2415622-12-5
Biological Activity
Research indicates that 1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine exhibits several significant biological activities:
Anticancer Properties
Studies have shown that compounds within the pyrazolo family, including this specific derivative, possess anticancer properties. For instance, pyrazolo[1,5-a]pyrimidines have been reported to demonstrate selective protein inhibition and cytotoxicity against various cancer cell lines due to their ability to interfere with key signaling pathways involved in tumor growth and survival .
Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor. Specifically, it has been linked to the inhibition of poly(ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in DNA repair mechanisms. Selective PARP inhibitors are of particular interest for treating cancers with homologous recombination deficiencies . The ability of this compound to inhibit PARP may lead to enhanced antitumor activity while minimizing hematological toxicity, a common side effect associated with broader PARP inhibitors .
Study 1: Antitumor Activity
In a preclinical study involving xenograft models, 1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine demonstrated significant tumor regression in BRCA1-mutated models. The study highlighted its synergistic effects when combined with traditional chemotherapeutics like carboplatin .
Study 2: Selectivity and Toxicity
Another research effort focused on the selectivity of this compound as a PARP inhibitor. It was found to exhibit minimal impact on hematological parameters at therapeutic doses compared to existing PARP inhibitors, suggesting a favorable safety profile .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Key Features |
|---|---|---|
| 3-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyridazine | Structure | Contains trifluoromethyl group; potential for different biological interactions. |
| 1-(furan-3-yl)-2-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino | Structure | Different heterocyclic framework; studied for anti-cancer properties. |
| (1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methanol | Structure | Methanol derivative; alters solubility and potential bioactivity. |
The unique combination of structural features in 1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine may impart distinct pharmacological properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
